5-Butyl-5-ethyl-1,3,2-dioxaphosphinan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-5-ethyl-1,3,2-dioxaphosphinan-2-ol is a chemical compound with the molecular formula C9H19O3P. It is a member of the dioxaphosphinan family, which are cyclic phosphonates known for their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-ethyl-1,3,2-dioxaphosphinan-2-ol typically involves the cyclization of appropriate diols with phosphorus trichloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphorus compounds. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
5-Butyl-5-ethyl-1,3,2-dioxaphosphinan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
5-Butyl-5-ethyl-1,3,2-dioxaphosphinan-2-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of flame retardants and plasticizers
Mechanism of Action
The mechanism of action of 5-Butyl-5-ethyl-1,3,2-dioxaphosphinan-2-ol involves its ability to form stable complexes with metal ions, which can then participate in various catalytic processes. The compound’s reactivity is largely due to the presence of the phosphorus atom, which can undergo oxidation and reduction reactions, facilitating the formation and breaking of chemical bonds .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol: Similar in structure but with different alkyl groups.
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
5-Butyl-5-ethyl-1,3,2-dioxaphosphinan-2-ol is unique due to its specific alkyl substituents, which can influence its reactivity and the types of complexes it forms. This makes it particularly useful in applications where specific reactivity patterns are desired .
Properties
CAS No. |
399572-36-2 |
---|---|
Molecular Formula |
C9H19O3P |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
5-butyl-5-ethyl-2-hydroxy-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C9H19O3P/c1-3-5-6-9(4-2)7-11-13(10)12-8-9/h10H,3-8H2,1-2H3 |
InChI Key |
KGTFTTGFZDXBOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(COP(OC1)O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.